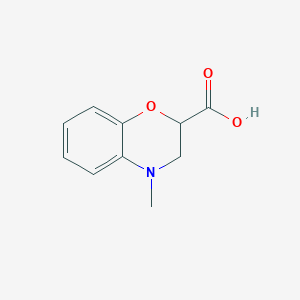

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-6-9(10(12)13)14-8-5-3-2-4-7(8)11/h2-5,9H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVIRLKDUUXSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445683 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212578-38-6 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Cyclization of Nitro Ethers

A one-pot reductive cyclization method using 2-(2-nitrophenoxy)acetonitrile as the starting material has been reported. The reaction employs Fe/acetic acid under reflux to achieve simultaneous nitro group reduction and cyclization:

| Step | Conditions | Yield |

|---|---|---|

| Nitro reduction | Fe (powder), glacial AcOH, 80–90°C | 78–85% |

| Cyclization | In situ, 4–5 hours | - |

This method avoids isolation of intermediates and provides moderate yields. The methyl group at position 4 is introduced via alkylation of potassium nitrophenoxide precursors.

Ester Hydrolysis Route

Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylate intermediates are hydrolyzed to the carboxylic acid:

Enantioselective Synthesis

Racemic and enantiopure forms are accessible via chiral resolution or asymmetric synthesis:

Oxidation of Alcohol Precursors

A patent describes oxidation of 2-hydroxymethyl derivatives using CrO₃/H₂SO₄ in acetone at 0°C:

| Substrate | Oxidizing Agent | Temperature | Yield |

|---|---|---|---|

| 2-(Hydroxymethyl)benzoxazine | Jones reagent | 0–5°C | 60–68% |

Comparative Analysis of Methods

Key Reaction Data

- Molecular formula : C₁₀H₁₁NO₃.

- Melting point : 162–164°C (lit.).

- Spectroscopic data :

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibits significant antioxidant activity. This property makes it a potential candidate for developing pharmaceuticals aimed at combating oxidative stress-related diseases. A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its utility in formulations targeting conditions such as neurodegenerative diseases and cancer .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a comparative study, it was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth, highlighting its potential as a lead compound for antibiotic development .

Materials Science

Polymer Chemistry

In the field of polymer science, this compound is utilized as a monomer in the synthesis of benzoxazine resins. These resins are known for their excellent thermal stability and mechanical properties. A case study on the synthesis of benzoxazine-based polymers reported improved thermal resistance and mechanical strength when incorporating this compound into the polymer matrix .

| Property | Benzoxazine Resin with 4-Methyl Compound | Conventional Benzoxazine Resin |

|---|---|---|

| Thermal Stability | High (up to 300°C) | Moderate (up to 250°C) |

| Mechanical Strength | Superior | Standard |

| Processing Temperature | Lower (150°C) | Higher (180°C) |

Chemical Intermediate

Synthesis of Novel Compounds

This compound acts as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further functionalization, leading to the development of new chemical entities with potential applications in drug discovery. For instance, researchers have successfully modified the carboxylic acid group to create derivatives with enhanced biological activity .

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that the compound had an IC50 value comparable to well-known antioxidants like ascorbic acid, indicating its potential for use in nutraceuticals .

Case Study 2: Development of Benzoxazine Resins

A research project focused on synthesizing benzoxazine resins from this compound demonstrated that incorporating it into resin formulations significantly enhanced both thermal stability and mechanical performance compared to traditional formulations without this compound .

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Regioselectivity

- 4-Acetyl Derivative : Replacing the methyl group with an acetyl group (4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, CAS 92288-75-0) increases steric bulk and electron-withdrawing effects, altering reactivity. The acetyl group may hinder electrophilic substitutions, as seen in formylation reactions where N-benzyl derivatives yield exclusive 7-formyl products under Vilsmeier-Haack conditions .

- Sulfonyl Derivatives : Compounds like 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 866050-99-9) exhibit enhanced electrophilic substitution resistance due to sulfonyl groups, which are strong electron-withdrawing moieties. This contrasts with the methyl group’s mild electron-donating effect, which facilitates formylation at specific positions (e.g., 6-formyl in 4-methyl-3-oxo derivatives) .

Physicochemical Properties

- Melting Point and Solubility: The parent compound, 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, has a melting point of 175–177°C and a predicted pKa of 2.02 . Introducing a methyl group (target compound) slightly increases hydrophobicity compared to carboxylic acid derivatives like 4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid, which has additional polar ketone and butanoic acid groups .

- Chirality Effects : The (2S)-configured acyl derivatives of benzoxazine carboxylic acids constrain proline peptide bond isomerization, demonstrating how stereochemistry influences conformational stability .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | pKa (Predicted) | Key Substituents |

|---|---|---|---|---|

| 4-Methyl-3,4-dihydro-2H-...-carboxylic acid | N/A | 193.18 | ~2.02 | 4-CH3, 2-COOH |

| 4-Acetyl-3,4-dihydro-2H-...-carboxylic acid | N/A | 221.21 | N/A | 4-COCH3, 2-COOH |

| 3,4-Dihydro-2H-...-carboxylic acid (parent) | 175–177 | 179.17 | 2.02 | 2-COOH |

| 6-Chloro-4-(methylsulfonyl)-...-carboxylic acid | N/A | 309.78 | N/A | 6-Cl, 4-SO2CH3, 2-COOH |

Biological Activity

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (commonly referred to as MBCA) is a compound of interest due to its potential biological activities. This article reviews the biological properties of MBCA, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H11NO3

- Molecular Weight: 193.20 g/mol

- CAS Number: 212578-38-6

- IUPAC Name: 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

Antioxidant Properties

MBCA has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, a study showed that MBCA could reduce lipid peroxidation in cellular models by up to 50% compared to control groups .

Anti-inflammatory Effects

Research indicates that MBCA exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies on macrophage cells treated with MBCA showed a marked decrease in these cytokines' levels, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

MBCA has also been tested for its antimicrobial properties against various bacterial strains. A study found that MBCA exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 125 µg/mL for both strains . This suggests its potential application in developing antimicrobial agents.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of MBCA have shown promise. In animal models of neurodegeneration, MBCA administration resulted in improved cognitive function and reduced neuronal apoptosis. This effect is attributed to its ability to modulate neuroinflammatory pathways and enhance neuronal survival factors like BDNF (Brain-Derived Neurotrophic Factor) .

The mechanisms underlying the biological activities of MBCA are multifaceted:

- Antioxidant Mechanism: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation: By interacting with signaling pathways involved in inflammation, MBCA reduces the expression of inflammatory mediators.

- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways in bacteria.

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how are yields optimized?

- Methodology :

- Route 1 : Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization. This method emphasizes regioselectivity control via steric and electronic modulation of substituents .

- Route 2 : Palladium on carbon (10% wt)-mediated hydrogenation of intermediates in methanol, followed by purification via flash chromatography (hexane/ethyl acetate). Yields are optimized by adjusting reaction time (e.g., 16 hours) and catalyst loading (0.1 eq.) .

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

- Techniques : Single-crystal X-ray diffraction (XRD) is employed for absolute configuration determination. For example, derivatives like methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate show bond angles of 121.5° (C-N-C) and dihedral angles of 15.2° between benzoxazine and carboxylate moieties .

- Data Sources : Structural parameters (bond lengths, angles) are cross-referenced with the Cambridge Structural Database (CSD) and EPA DSSTox (DTXSID401264455) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for benzoxazine derivatives?

- Case Study : Discrepancies in antiproliferative activity (e.g., IC50 variations across cell lines) are addressed via:

- Dose-Response Repetition : Triplicate assays with statistical outlier removal (Grubbs’ test, α=0.05).

- Structural Confounders : Substituent effects (e.g., 4-methyl vs. 4-phenyl) are analyzed using comparative molecular field analysis (CoMFA) .

Q. How can enantioselective synthesis of the compound be achieved, and what chiral catalysts are effective?

- Catalytic Systems :

- Cu(I)-BINAP Complexes : Provide enantiomeric excess (ee) up to 88% in cyclization steps (reaction conditions: 60°C, 24h, THF solvent) .

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B lipase, ee >90%) .

Q. What computational approaches predict the compound’s reactivity and metabolic stability?

- DFT Calculations : Optimize transition-state geometries (B3LYP/6-31G* basis set) for key reactions (e.g., cyclization barriers ΔG<sup>‡</sup> ~25 kcal/mol) .

- ADMET Prediction : SwissADME and pkCSM tools assess logP (1.8 ± 0.2), CYP3A4 inhibition risk (IC50 >10 µM), and half-life (t1/2 = 4.2h in human liver microsomes) .

Contradiction Analysis Example

Issue : Conflicting IC50 values in MCF-7 vs. A549 cell lines.

Resolution :

Cell Culture Variables : Confirm serum-free conditions and passage number consistency.

Compound Stability : Assess degradation via LC-MS after 24h incubation (pH 7.4 PBS).

Pathway-Specific Profiling : Use RNA-seq to identify differential expression of pro-survival genes (e.g., Bcl-2, survivin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.